molecular formula C17H16N2O2S B14258753 Benzenesulfonamide, N-(2-cyano-1-phenyl-2-propenyl)-4-methyl- CAS No. 212781-17-4

Benzenesulfonamide, N-(2-cyano-1-phenyl-2-propenyl)-4-methyl-

Cat. No.: B14258753
CAS No.: 212781-17-4
M. Wt: 312.4 g/mol
InChI Key: VXNCDUMKQYIXJH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-cyano-1-phenyl-2-propenyl)-4-methyl- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-cyano-1-phenyl-2-propenyl)-4-methyl- typically involves multi-step organic reactions One common method might include the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide linkage

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-cyano-1-phenyl-2-propenyl)-4-methyl- can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic ring and sulfonamide group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but could include solvents like dichloromethane, temperatures ranging from -78°C to reflux, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfoxides, while reduction could produce primary amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Could be explored for its antimicrobial or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific proteins. The cyano and phenyl groups could play a role in binding to biological targets, while the sulfonamide group might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with broad applications in medicinal chemistry.

    N-(2-cyano-1-phenyl-2-propenyl)benzenesulfonamide: A closely related compound with similar structural features.

    4-Methylbenzenesulfonamide: Another related compound with a methyl group on the aromatic ring.

Uniqueness

Benzenesulfonamide, N-(2-cyano-1-phenyl-2-propenyl)-4-methyl- is unique due to the presence of both the cyano and phenyl groups, which can confer distinct chemical and biological properties. These features might enhance its binding affinity to biological targets or its reactivity in chemical transformations.

Properties

CAS No.

212781-17-4

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-cyano-1-phenylprop-2-enyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H16N2O2S/c1-13-8-10-16(11-9-13)22(20,21)19-17(14(2)12-18)15-6-4-3-5-7-15/h3-11,17,19H,2H2,1H3

InChI Key

VXNCDUMKQYIXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=C)C#N

Origin of Product

United States

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